molecular formula C27H38O10 B1204957 Prednisolone 21-glucoside

Prednisolone 21-glucoside

Cat. No.: B1204957
M. Wt: 522.6 g/mol
InChI Key: NGBXJGQRGMDPJB-DIHATNQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone 21-glucoside is a glucocorticoid derivative of prednisolone, a synthetic corticosteroid. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its ability to modulate immune responses and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prednisolone 21-glucoside typically involves the glucosylation of prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer glucose from a donor molecule to prednisolone. Chemical methods may involve the use of glucosyl donors such as glucose pentaacetate in the presence of catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis. The process begins with the extraction of prednisolone, followed by its glucosylation using optimized reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Prednisolone 21-glucoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

Prednisolone 21-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glucocorticoid metabolism and glucosylation reactions.

    Biology: Researchers use it to investigate the effects of glucocorticoids on cellular processes and immune responses.

    Medicine: It is explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: this compound is used in the development of new drug formulations and delivery systems.

Mechanism of Action

Prednisolone 21-glucoside exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modulate gene transcription. The compound upregulates the expression of anti-inflammatory proteins and represses pro-inflammatory proteins, leading to reduced inflammation and immune suppression .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: The parent compound of prednisolone 21-glucoside, known for its potent anti-inflammatory effects.

    Prednisone: A precursor to prednisolone, commonly used in the treatment of various inflammatory conditions.

    Methylprednisolone: A synthetic glucocorticoid with similar properties but different pharmacokinetics.

Uniqueness

This compound is unique due to its glucosylated structure, which may enhance its solubility and bioavailability compared to its parent compound. This modification can potentially improve its therapeutic efficacy and reduce side effects.

Properties

Molecular Formula

C27H38O10

Molecular Weight

522.6 g/mol

IUPAC Name

(8R,9R,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H38O10/c1-25-7-5-14(29)9-13(25)3-4-15-16-6-8-27(35,26(16,2)10-17(30)20(15)25)19(31)12-36-24-23(34)22(33)21(32)18(11-28)37-24/h5,7,9,15-18,20-24,28,30,32-35H,3-4,6,8,10-12H2,1-2H3/t15-,16-,17?,18-,20+,21-,22+,23-,24?,25+,26+,27+/m1/s1

InChI Key

NGBXJGQRGMDPJB-DIHATNQGSA-N

Isomeric SMILES

C[C@]12CC([C@@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)CO)O)O)O)O)CCC5=CC(=O)C=CC35C)O

Synonyms

prednisolone 21 beta-D-glucoside
prednisolone 21-glucoside

Origin of Product

United States

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